Home > Products > Screening Compounds P71745 > Tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate
Tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate - 221141-81-7

Tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate

Catalog Number: EVT-3389265
CAS Number: 221141-81-7
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate is a synthetic organic compound classified as a piperidine derivative. This compound features a tert-butyl ester group, an amino group, and a phenyl ring, which contribute to its unique chemical properties and potential applications in medicinal chemistry. The compound is recognized for its structural stability and ability to interact with biological targets, making it of interest in various research fields.

Source

The chemical is identified by the CAS number 221141-81-7 and has been documented in several chemical databases, including PubChem and ChemicalBook. Its molecular formula is C16H24N2O2C_{16}H_{24}N_{2}O_{2} with a molecular weight of approximately 276.37 g/mol .

Classification

Tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate belongs to the class of piperidine derivatives, which are known for their diverse biological activities. This specific compound is an intermediate in the synthesis of various pharmaceuticals, including opioids and other psychoactive substances .

Synthesis Analysis

Methods

The synthesis of tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate typically involves multiple steps:

  1. Formation of the Piperidine Ring: The piperidine structure can be synthesized through cyclization reactions from suitable precursors.
  2. Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution or similar methods.
  3. Amino Group Addition: The amino group can be incorporated through reductive amination or direct amination techniques.
  4. Esterification: The final step involves esterification, where the piperidine derivative is reacted with tert-butyl chloroformate under basic conditions to form the desired carboxylate .

Technical Details

In industrial settings, optimized synthetic routes may be employed using flow microreactor systems to enhance reaction efficiency and sustainability. This approach allows for better control over reaction conditions and minimizes waste .

Molecular Structure Analysis

Structure

The molecular structure of tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate can be represented as follows:

  • Molecular Formula: C16H24N2O2C_{16}H_{24}N_{2}O_{2}
  • InChI: InChI=1S/C16H24N2O2/c1-16(2,3)24-15(23)22-8-7-13(14(21)10-22)11-5-4-6-12(9-11)17(18,19)20/h4-6,9,13-14H,7-8,10,21H2,1-3H3/t13-,14-/m1/s1 .

This structure reveals a piperidine ring with an amino group at the 3-position and a phenyl group at the 4-position.

Data

The compound has a predicted boiling point of approximately 388.9 °C and a density of about 1.077 g/cm³ .

Chemical Reactions Analysis

Tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate can undergo various chemical reactions due to its functional groups:

  1. Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  2. Reduction: The amino group may participate in reduction reactions to form amines or other derivatives.
  3. Substitution Reactions: The phenyl group can undergo electrophilic substitution reactions to introduce additional substituents .

These reactions highlight the compound's versatility for further functionalization in synthetic chemistry.

Mechanism of Action

The mechanism of action for tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate involves its interaction with specific biological targets such as receptors or enzymes. The presence of the trifluoromethyl group enhances binding affinity and selectivity towards these targets. This capability allows the compound to modulate biological pathways effectively, potentially leading to therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Boiling Point: Approximately 388.9 °C
  • Density: About 1.077 g/cm³
  • Solubility: Typically soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

The compound exhibits characteristics typical of piperidine derivatives:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Capable of participating in nucleophilic substitutions and other reactions due to its functional groups .
Applications

Tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate has several scientific applications:

  1. Pharmaceutical Intermediates: It serves as an intermediate in synthesizing various pharmaceuticals, particularly opioids.
  2. Research Applications: Used in medicinal chemistry research to explore new drug candidates targeting specific biological pathways .
  3. Analytical Chemistry: Employed in analytical methods for detecting related compounds due to its distinct chemical properties.

This compound's unique structure and properties make it a valuable asset in both research and industrial applications within the field of chemistry.

Synthetic Methodologies and Reaction Optimization

The synthesis of tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate typically involves constructing the piperidine ring, introducing chirality, installing the phenyl substituent at C4, incorporating the C3-amino group, and protecting/deprotecting amines as required. Optimization focuses on yield, enantioselectivity, and operational simplicity.

Multi-Step Synthesis Strategies

The most common strategies involve building the piperidine core from acyclic precursors or modifying existing piperidine scaffolds.

  • Acyclic Precursor Route: A prominent approach utilizes a chiral β-amino acid derivative or a β-amino aldehyde as the starting point. For instance, a chiral β-amino aldehyde undergoes an intramolecular Mannich reaction or reductive amination to form the piperidine ring, establishing the C3 and C4 stereocenters concurrently. Subsequent steps involve functional group interconversions to introduce the phenyl group or the protected amine, followed by Boc protection of the piperidine nitrogen.
  • Piperidine Scaffold Modification: An alternative strategy starts from commercially available 4-phenylpiperidin-3-one or a derivative. Asymmetric reduction of the ketone at C3 installs the chiral alcohol, which is then converted to the amine via azide formation (Curtius rearrangement or Mitsunobu reaction with DPPA) followed by reduction, or via direct reductive amination if feasible. The piperidine nitrogen is protected as the Boc carbamate early or late in the sequence. This route often requires careful control of stereochemistry during the ketone reduction and amine installation.
  • Key Considerations: Protecting group strategy is paramount. The Boc group on nitrogen is generally stable under the conditions needed for introducing the C3 amino group and the C4 phenyl group. Temporary protection of the C3 amine (e.g., as a benzyl carbamate or phthalimide) is often necessary during synthesis and removed later under orthogonal conditions.

Catalytic Asymmetric Approaches for Chiral Center Induction

Achieving high enantiomeric excess (ee) at C3 and C4 is critical. Two main catalytic asymmetric strategies dominate:

  • Asymmetric Synthesis of Ring Precursors: Chiral catalysts are employed early to generate enantiomerically enriched building blocks. Examples include:
  • Catalytic asymmetric hydrogenation of dehydroamino acid derivatives to yield chiral β-amino acid precursors.
  • Catalytic enantioselective Mannich reactions to generate chiral β-amino carbonyl compounds used in ring formation.
  • Asymmetric Functionalization of Prochiral Intermediates: Catalytic asymmetric reactions are applied to intermediates within the piperidine ring synthesis pathway:
  • Enantioselective Reduction: Catalytic hydrogenation (using chiral Rh or Ru catalysts like DuPHOS or BINAP complexes) or borane reduction (using Corey-Bakshi-Shibata (CBS) catalyst) of 4-phenylpiperidin-3-one derivatives provides direct access to chiral 3-hydroxy-4-phenylpiperidines with high ee.
  • Enantioselective Amination: Direct catalytic asymmetric reductive amination of 4-phenylpiperidin-3-one, although challenging, represents a highly convergent route if efficient catalysts (e.g., chiral phosphoric acids or metal complexes) can be developed.

Table 1: Catalytic Asymmetric Approaches for Chiral Center Induction

StrategyTarget Intermediate/StepTypical Catalyst ExamplesKey AdvantageKey Challenge
Precursor SynthesisChiral β-amino acid/aldehydeRh-DuPHOS, Ru-BINAP (Hydrogenation); Organocatalysts (Mannich)Early introduction of chirality; Well-establishedMay require additional steps to form piperidine
Enantioselective Reduction4-Phenylpiperidin-3-one → 3-Hydroxy DerivativeRu-BINAP, Rh-DuPHOS (H₂); CBS (Borane)Direct access to chiral alcohol; High ee achievableRequires subsequent conversion of OH to NH₂
Enantioselective Amination4-Phenylpiperidin-3-one → 3-Amino DerivativeChiral Phosphoric Acids; Metal/Chiral Ligand ComplexesPotentially most convergent route (OH to NH₂ in one step)Lower maturity; Catalyst efficiency/scope limitations

Functionalization of the Piperidine Core: Amine Protection/Deprotection Dynamics

The presence of multiple nitrogen atoms necessitates strategic protection.

  • Piperidine Nitrogen (N1) Protection: The tert-butoxycarbonyl (Boc) group is overwhelmingly preferred. It is introduced early using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (e.g., DMAP, TEA, DCM). Its stability towards nucleophiles, bases, and mild acids allows for subsequent transformations on the ring. Deprotection is typically achieved under strong acidic conditions (e.g., HCl in dioxane, TFA in DCM) to yield the piperidinium salt.
  • C3-Amine Protection: During synthesis, the primary amine at C3 often requires temporary protection orthogonal to the Boc group on N1. Common choices include:
  • Benzyloxycarbonyl (Cbz): Introduced with Cbz-Cl/base. Removed by catalytic hydrogenation (H₂/Pd-C) or dissolving metals (Na/NH₃(l)).
  • tert-Butoxycarbonyl (Boc): Can sometimes be used if sequential deprotection is planned, but requires careful control. Removed with acid.
  • Phthalimide (Phth): Introduced via Mitsunobu reaction or alkylation. Removed with hydrazine (NH₂NH₂) or methylhydrazine.
  • Strategy: The sequence typically involves protecting N1 with Boc first. After introducing the C3-amino group (often as a protected derivative like Cbz-NH or Phth-N), the C3 protecting group is removed under conditions that leave the N1-Boc intact. This yields the target molecule, tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate. Deprotection of the N1-Boc yields the free base for further use.

Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction

While multi-step strategies building the phenyl-substituted ring are common, late-stage introduction of the phenyl group at C4 via cross-coupling is a valuable alternative.

  • Strategy: This approach requires prior synthesis of a 4-halogenated (e.g., bromo or iodo) or 4-triflated piperidine derivative, typically protected as the N1-Boc carbamate and with the C3-amine suitably protected (e.g., Cbz, Boc). Palladium-catalyzed cross-coupling with phenylboronic acid (Suzuki-Miyaura coupling) is the most prevalent method.
  • Reaction: 4-Halo/Boc/Cbz-protected-piperidine + PhB(OH)₂ + Base + Pd Catalyst → tert-butyl 3-(Cbz/Boc)amino-4-phenylpiperidine-1-carboxylate
  • Catalyst Systems: Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene), or Pd(OAc)₂ with phosphine ligands like SPhos or XPhos. The choice depends on the reactivity of the halide/triflate and substrate sensitivity.
  • Conditions: Typically performed in solvents like toluene, dioxane, or DMF, heated (80-100°C), under inert atmosphere, and in the presence of a base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Careful optimization is needed to avoid dehalogenation or protodehalogenation side reactions.
  • Advantage: Allows modular introduction of diverse aryl groups by simply changing the boronic acid, offering versatility for analog synthesis. Can be strategically advantageous if the 4-halo precursor is readily accessible.

Solvent and Catalyst Selection for Yield Maximization

Optimizing reaction conditions, particularly solvent and catalyst, is crucial for high yields throughout the synthesis, especially in key steps like ring formation, reductions, aminations, and cross-couplings.

  • Solvent Effects:
  • Ring Formation (e.g., Mannich, Reductive Amination): Polar protic solvents (MeOH, EtOH) often facilitate reductive amination. Polar aprotic solvents (THF, DMF, DCM) are common for Mannich-type cyclizations or reactions involving organometallic reagents. Water content can be critical for some aqueous-phase asymmetric reductions.
  • Asymmetric Reductions: Solvent choice significantly impacts enantioselectivity in catalytic hydrogenations (e.g., MeOH, iPrOH, CH₂Cl₂) and CBS reductions (typically toluene or CH₂Cl₂). Careful matching of solvent and chiral ligand/catalyst is essential.
  • Cross-Coupling (Suzuki-Miyaura): Aprotic solvents like toluene, dioxane, or DMF are standard. Dioxane/water mixtures are also common. Solvent purity (degassing) is critical to prevent catalyst poisoning.
  • Protection/Deprotection: DCM is ubiquitous for Boc protection/deprotection. EtOAc or MeOH are common for catalytic hydrogenation (Cbz removal).
  • Catalyst Selection and Loading:
  • Asymmetric Hydrogenation: Catalyst loading (often 0.1-5 mol% S/C) and hydrogen pressure (1-100 atm) are optimized for rate and ee. Choice of chiral ligand (BINAP, DuPHOS, etc.) is paramount for enantioselectivity.
  • CBS Reduction: Catalyst loading (typically 5-20 mol%) and borane source/stochiometry (catecholborane, BH₃·SMe₂) affect yield and ee.
  • Cross-Coupling: Pd catalyst precursor (Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligand choice (PPh₃, dppf, SPhos, XPhos) significantly impact reactivity and prevent protodehalogenation. Ligand-to-Pd ratio and catalyst loading (0.5-5 mol%) are key optimization parameters. Pre-catalyst formation may be beneficial.
  • General Catalysis: Acid (e.g., p-TsOH for dehydrations) or base (e.g., DBU for eliminations) catalysts are used judiciously in specific steps; concentrations are optimized.

Table 2: Solvent and Catalyst Optimization Examples for Key Steps

Synthetic Step TypeTypical Solvent ChoicesCatalyst/Ligand ExamplesCritical Optimization Parameters
Ring Formation (Red. Amination)MeOH, EtOH, THF, DCE; sometimes AcOH additiveNaBH₃CN, NaBH(OAc)₃, STAB (Stoichiometric reductants)Solvent polarity, additive, reductant, temp, conc.
Asymmetric H₂ HydrogenationMeOH, EtOH, iPrOH, CH₂Cl₂, EtOAcRuCl₂(R)-BINAPₙ, Rh-(R,R)-DuPHOSLigand, Solvent, H₂ Pressure, Temp, S/C Ratio, Additives
CBS ReductionToluene, CH₂Cl₂(S)- or (R)-CBS Catalyst; BH₃·SMe₂ or CatBH₃Catalyst loading, Borane source/equiv, Temp, Solvent
Suzuki-Miyaura CouplingToluene, Dioxane, DMF, Dioxane/H₂OPd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos, Pd(OAc)₂/XPhosLigand, Pd Source, Base (type/concentration), Temp, Solvent, Degassing
Boc ProtectionDCM, THF, DioxaneDMAP (Catalyst), TEA or DIPEA (Base)Base concentration, Temperature, Reaction time
Boc DeprotectionDCM, DioxaneTFA, HCl (4M in Dioxane)Acid concentration, Temperature, Reaction time

Properties

CAS Number

221141-81-7

Product Name

Tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate

IUPAC Name

tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-13(14(17)11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3

InChI Key

BPFDKUCSVLPAQY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.